2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-(1H-indazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-17(20-18-15-3-1-2-4-16(15)21-22-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPPUZFSTZLVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide typically involves the following steps:

Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

Indazole Synthesis: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Coupling Reaction: The adamantane derivative is then coupled with the indazole ring via an acetamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Applications De Recherche Scientifique

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability and lipophilicity, facilitating membrane penetration. The indazole ring can interact with various enzymes and receptors, modulating their activity. The acetamide linkage serves as a flexible connector, allowing the compound to adopt conformations that enhance its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Mechanistic Insights

- Selectivity : Indole-based compound 5r shows >10-fold selectivity for HepG2 (liver cancer) over HeLa and MCF-7 cells, attributed to adamantane’s lipophilicity and fluorobenzyl’s electronic effects .

- Apoptosis Induction : Caspase-8/3 activation and PARP cleavage are hallmarks of adamantane-indole derivatives, suggesting intrinsic apoptotic pathways . The indazole variant may share this mechanism but requires validation.

- Enzyme Inhibition : Adamantane-benzisothiazole derivatives inhibit Staphylococcus aureus sortase A by mimicking the natural substrate’s transition state, with Ki values in the low micromolar range .

Structural and Conformational Analysis

- Planarity : Benzothiazole derivatives exhibit near-planar acetamide moieties (r.m.s. deviation <0.1 Å), facilitating interactions with hydrophobic enzyme pockets . Indazole’s fused aromatic system may offer similar advantages.

- Adamantane Positioning : In crystal structures, adamantane adopts a gauche conformation relative to the acetamide group, minimizing steric hindrance and optimizing binding .

Activité Biologique

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide is a compound featuring an adamantane core linked to an indazole moiety, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antiparasitic, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

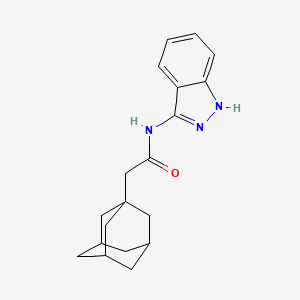

The compound can be represented structurally as follows:

This molecular structure suggests potential interactions with various biological targets due to the presence of both hydrophobic (adamantane) and heterocyclic (indazole) components.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to indazole derivatives. For instance, compounds with similar structures have shown inhibitory effects against several viruses, including influenza and hepatitis C virus (HCV). The mechanism often involves interference with viral replication processes.

Table 1: Summary of Antiviral Activity of Related Compounds

| Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide | HCV | Not reported | Not reported | Not reported |

| Pyrazino[1,2-a]indole derivatives | Influenza A Virus | 4.5 | 17 | 3.78 |

| Flutimide analogs | HCV | 6.0 | 16 | 2.67 |

The selectivity index is calculated as , which indicates the therapeutic window of the compound.

Antiparasitic Activity

In vitro studies have demonstrated that certain adamantane derivatives exhibit significant antiparasitic activity. For example, compounds structurally similar to 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide have been tested against Plasmodium falciparum and Trypanosoma brucei, showing promising results.

Table 2: Antiparasitic Activity Results

| Compound | Parasite Target | IC50 (µM) | CC50 (µM) |

|---|---|---|---|

| 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide | Plasmodium falciparum | Not reported | Not reported |

| Allicin derivatives | Entamoeba histolytica | 1.47 | >200 |

The effectiveness of these compounds is often assessed through their IC50 values, which indicate the concentration required to inhibit 50% of the parasite's activity.

Case Studies

A notable study focused on the synthesis and evaluation of various adamantane derivatives for their biological activities. The study found that modifications in the indazole structure significantly influenced the biological activity profiles, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Case Study: Synthesis and Evaluation

In a recent investigation, researchers synthesized a series of indazole-based compounds and evaluated their antiviral and antiparasitic activities. The results indicated that certain substitutions on the indazole ring enhanced both antiviral potency against HCV and reduced cytotoxicity in mammalian cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between adamantane-containing acetyl derivatives and indazole amines. For example, 1-(adamantylacetyl)-imidazole intermediates can react with indazole derivatives under reflux in chloroform or ethanol, achieving yields of ~20–51% . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol vs. chloroform), and stoichiometric ratios of reactants. Purification via recrystallization (e.g., 80% ethanol) or column chromatography is critical to isolate the product from byproducts like unreacted amines or adamantane precursors .

Q. How can researchers confirm the molecular structure and purity of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide?

- Methodological Answer :

- X-ray crystallography : Resolves the spatial arrangement of the adamantane and indazole moieties, revealing intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) that stabilize the crystal lattice .

- NMR spectroscopy : Key signals include adamantane protons (δ 1.5–2.0 ppm as multiplet) and indazole NH/aromatic protons (δ 7.0–8.0 ppm). NMR confirms carbonyl (C=O, ~166 ppm) and quaternary adamantane carbons .

- HRMS (ESI) : Validates the molecular formula (e.g., [M+H] at m/z 413.6 for CHNOS derivatives) .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm, N–H bend at ~3178 cm) .

- HPLC-MS : Monitors reaction progress and detects impurities during stepwise synthesis (e.g., unreacted 6-methoxybenzothiazol-2-amine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-indazole acetamide derivatives?

- Methodological Answer : Discrepancies in IC or MIC values (e.g., 6.2 µM vs. 1.3 µg/mL in Staphylococcus aureus assays) may arise from variations in assay conditions (e.g., bacterial strain, substrate concentration) or compound purity. To reconcile

- Standardize assays : Use validated protocols (e.g., CLSI guidelines) and include positive controls (e.g., vancomycin for antibacterial studies) .

- Replicate syntheses : Ensure batch-to-batch consistency via NMR and HPLC-MS .

- Statistical analysis : Apply ANOVA or t-tests to compare datasets from independent studies .

Q. What structural features of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide influence its binding to biological targets?

- Methodological Answer :

- Adamantane moiety : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Its rigid cage structure may stabilize hydrophobic interactions with enzyme pockets (e.g., Sortase A in S. aureus) .

- Indazole core : Acts as a hydrogen bond donor/acceptor, critical for binding to active sites (e.g., benzothiazole derivatives in kinase inhibition) .

- Acetamide linker : Facilitates conformational flexibility, allowing adaptation to target steric constraints .

Q. How can the anti-bacterial activity of this compound be enhanced through structural modifications?

- Methodological Answer :

- Functional group substitution : Replace methoxy groups on the benzothiazole ring with electron-withdrawing groups (e.g., -NO) to increase electrophilicity and target binding .

- Hybrid derivatives : Conjugate with fluoroquinolones (e.g., ciprofloxacin) to synergize DNA gyrase inhibition and adamantane-mediated membrane disruption .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) to improve solubility and bioavailability .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding to Sortase A (PDB: 1T2W) to identify key residues (e.g., Arg, Cys) for interaction .

- ADMET prediction (SwissADME) : Estimate logP (2.8–3.5), BBB permeability (low), and CYP450 inhibition risk .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.